1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-6-16-12-8-9-17(14(19)21-15(3,4)5)10-11(12)13(18)20-7-2/h11-12,16H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAWYGSNXBDJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : C13H21N2O4
- Molecular Weight : 271.31 g/mol
- CAS Number : 98977-34-5
The compound's structure includes a tert-butyl group, an ethyl group, and an ethylamino substituent on the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- CNS Activity : Piperidine derivatives are often investigated for their effects on the central nervous system (CNS), including anxiolytic and analgesic properties.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which can be beneficial in the treatment of diseases like Alzheimer's.
Case Studies and Research Findings
Several studies have explored the biological activity of piperidine derivatives. Below is a summary of key findings relevant to this compound:
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and cognitive functions.
- Enzyme Modulation : Its ability to inhibit specific enzymes could lead to increased levels of neurotransmitters such as acetylcholine, enhancing cognitive function.
Safety and Toxicity Profile
Initial assessments suggest that while some piperidine derivatives exhibit promising biological activity, their safety profiles must be thoroughly evaluated. Toxicological studies are necessary to determine any adverse effects associated with long-term use.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate has been explored for various therapeutic applications due to its structural similarity to known pharmacophores. Notable applications include:
1. Neuropharmacology
- The compound exhibits potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatment. Research has indicated that derivatives of piperidine can influence serotonin and dopamine pathways, which are critical in mood regulation.
2. Anti-inflammatory Properties
- Preliminary studies suggest that this compound may possess anti-inflammatory effects. Compounds with similar piperidine structures have shown efficacy in reducing inflammation markers in vitro, making it a candidate for further investigation in inflammatory disorders.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
-
Formation of the Piperidine Ring
- The initial step often involves cyclization reactions to form the piperidine core from appropriate precursors.
-
Carboxylation
- Subsequent carboxylation reactions introduce the dicarboxylate functionality, crucial for enhancing the compound's solubility and biological activity.
-
Alkylation
- Alkylation with tert-butyl and ethyl groups is performed to achieve the desired substituents that enhance pharmacological properties.
Case Studies
Several studies have documented the effects of similar compounds on biological systems:
Case Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry examined a piperidine derivative that demonstrated neuroprotective effects against oxidative stress in neuronal cell lines. The findings suggest potential applications for similar compounds in neurodegenerative diseases.
Case Study 2: Anti-cancer Activity
Research featured in Cancer Letters highlighted a related piperidine compound that exhibited selective cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Comparison with Similar Compounds
Key Structural Features :
- Piperidine Core : A six-membered nitrogen-containing heterocycle.
- Ester Groups : tert-butyl (position 1) and ethyl (position 3) esters provide steric bulk and hydrolytic stability.
- Ethylamino Substituent: A secondary amine at position 4, offering a site for functionalization (e.g., acylation, alkylation).
Comparison with Similar Compounds
Below is a systematic comparison of the target compound with structurally analogous piperidine and pyrrolidine derivatives, focusing on substituents, synthesis, and properties.
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Piperidine and Pyrrolidine Dicarboxylates
Key Observations:
Amine Substituent Variations: Methylamino (CAS 2097994-10-8) and propylamino (CAS 2098081-66-2) analogs demonstrate how alkyl chain length at position 4 modulates steric and electronic properties . Ethylamino balances lipophilicity and reactivity for drug design. Fluorinated analogs (e.g., 3,3-difluoro in ) enhance metabolic stability and electronegativity.
Ring System Differences :
Reactivity Insights:
- Ester Hydrolysis : Ethyl and tert-butyl esters in the target compound can undergo saponification (e.g., LiOH in THF/H₂O ) to yield carboxylic acids for further coupling.
- Amine Functionalization: The ethylamino group is amenable to acylation or alkylation, as seen in peptide coupling reactions (e.g., ).
Physical and Chemical Properties
Table 3: Comparative Properties
Key Trends:
- Lipophilicity : Fluorinated or bulky substituents (e.g., tert-butyl) reduce aqueous solubility.
- Polarity: Amine-containing derivatives (e.g., target compound) exhibit higher polarity than non-amine analogs.
Preparation Methods
Common Synthetic Pathway
One widely reported method begins with tert-butyl 4-oxopiperidine-1-carboxylate as the starting material. The key steps include:
- Step 1: Formation of a piperidine intermediate with appropriate substituents via nucleophilic substitution or reductive amination.
- Step 2: Catalytic hydrogenation to introduce the ethylamino group at the 4-position.
- Step 3: Protection of the nitrogen with tert-butyl and ethyl ester groups to form the dicarboxylate moiety.
This approach yields the target compound with high efficiency, often exceeding 99% yield under optimized conditions.
Detailed Preparation Example with Reaction Conditions
A specific preparation example is described as follows:
| Step | Reaction Description | Reagents & Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Hydrogenation of 1-(tert-butyl) 3-ethyl (3S,4R)-4-(((R)-1-phenylethyl)amino)piperidine-1,3-dicarboxylate | Pd/C (10% purity), H2 (50 psi), ethanol solvent, 40 °C, 24 hours | 99% | Catalytic reduction removes protecting groups to yield amino derivative |
| 2 | Filtration and concentration | Celite filtration, EtOAc washes | - | Purification step to isolate product |
This method was documented in a patent and chemical synthesis literature, demonstrating reproducibility and scalability for industrial applications.
Alternative Synthetic Routes
Alternative routes involve:
- Using trans-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-carboxylate as a precursor.
- Catalytic reduction with palladium on carbon or Raney nickel catalysts.
- Ring closure reactions to form the piperidine core.
These methods emphasize controlled hydrogenation and stereoselective transformations to maintain optical purity and structural integrity.
Industrial and Research Scale Considerations
The preparation methods are designed for:
- High yield and purity: Optimized reaction conditions such as temperature, pressure, and catalyst loading are critical.
- Scalability: Use of commercially available reagents and solvents facilitates large-scale synthesis.
- Recycling of intermediates: Racemization of undesired enantiomers and recycling improves overall efficiency and cost-effectiveness.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting material | tert-butyl 4-oxopiperidine-1-carboxylate or related intermediates | Commercially available |
| Catalyst | Pd/C (10% purity) or Raney nickel | For hydrogenation step |
| Hydrogen pressure | 50 psi (approx. 3.4 atm) | Controlled to optimize reaction rate |
| Temperature | 40 °C | Mild conditions to preserve stereochemistry |
| Solvent | Ethanol | Common solvent for hydrogenation reactions |
| Reaction time | 24 hours | Ensures complete conversion |
| Yield | Up to 99% | High efficiency under optimized conditions |
Research Findings and Notes
- The compound exhibits six rotatable bonds, indicating conformational flexibility, which can influence reactivity and biological activity.
- The preparation methods involve stereoselective steps to obtain optically active forms, critical for pharmaceutical applications.
- The use of catalytic hydrogenation is central to introducing the ethylamino group, with palladium on carbon being the preferred catalyst due to its activity and selectivity.
- Recycling of enantiomers through racemization reduces waste and improves economic viability.
Q & A
Q. What are the key physical and chemical properties of 1-(tert-butyl) 3-ethyl 4-(ethylamino)piperidine-1,3-dicarboxylate, and how do they influence experimental handling?
The compound is typically a light yellow solid (based on structurally similar piperidine derivatives) . Key properties include:
- Solubility : Likely polar aprotic solvent compatibility (e.g., acetonitrile, THF), inferred from synthesis protocols of analogous compounds .
- Stability : Tert-butyl and ethyl ester groups may confer hydrolytic sensitivity under acidic/basic conditions, necessitating inert atmospheres during reactions .
- Melting Point : Comparable derivatives exhibit melting points between 80–150°C, requiring controlled heating during purification .
Methodological Note : Pre-experiment differential scanning calorimetry (DSC) is advised to determine thermal stability thresholds.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Respiratory/Hand/Eye Protection : Use NIOSH-approved respirators, nitrile gloves, and chemical goggles due to potential irritancy (similar piperidine derivatives require these measures) .
- First Aid : Immediate flushing with water for eye/skin contact; avoid inducing vomiting if ingested .
- Storage : Store in a cool, dry place under nitrogen to prevent hydrolysis .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- NMR : Use - and -NMR to confirm piperidine ring conformation, tert-butyl/ethyl ester signals, and ethylamino group integration .
- IR : Key absorption bands (e.g., C=O stretch at ~1700 cm, N-H bend at ~3300 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated vs. observed mass accuracy < 5 ppm) .
Advanced Research Questions
Q. What challenges arise in the multi-step synthesis of this compound, and how can reaction conditions be optimized?
Key Challenges :
- Stereochemical Control : Piperidine ring substitution patterns require precise temperature control (e.g., LDA-mediated deprotonation at –78°C) to avoid side reactions .
- Protecting Group Stability : Tert-butyl esters may decompose under prolonged heating; stepwise deprotection using HCl/dioxane is recommended .
Optimization Table :
| Step | Key Variables | Optimal Conditions |
|---|---|---|
| Deprotonation | Base (LDA), solvent (THF/hexane) | –78°C, 2 h |
| Coupling | Catalyst (Pd(OAc)), ligand (XPhos) | 40–100°C, inert atmosphere |
| Workup | Acid (HCl) | 93–96°C, 17 h for crystallization |
Q. How can computational methods streamline the design of reactions involving this compound?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for piperidine ring functionalization, reducing trial-and-error experimentation .
- Data-Driven Optimization : Machine learning algorithms correlate reaction parameters (e.g., temperature, solvent polarity) with yields using historical datasets .
Case Study : ICReDD’s workflow integrates computed activation energies with experimental screening to identify optimal Pd-catalyzed coupling conditions .
Q. How should researchers address contradictions in reported toxicity or stability data for this compound?
Q. What role does this compound play in synthesizing pharmacologically active intermediates?
Q. Methodological Guidelines :
- Synthesis : Prioritize palladium-catalyzed cross-coupling for C–N bond formation, monitoring by TLC with UV visualization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
- Data Validation : Compare experimental -NMR shifts with computed values (e.g., ACD/Labs or ChemDraw predictions) to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
